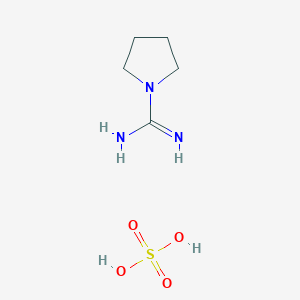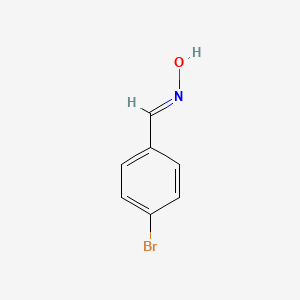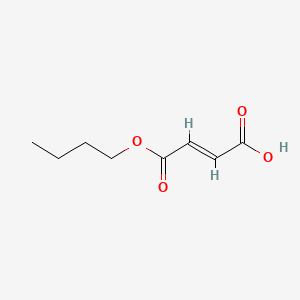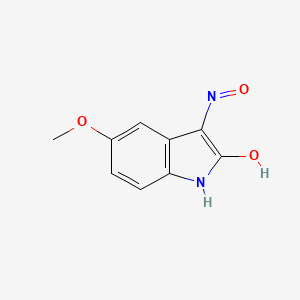
3-acetyl-1lambda6-thietane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1lambda6-thietane-1,1-dione is a chemical compound with the molecular formula C5H6O2S. It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom. This compound is known for its unique reactivity and selectivity, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1lambda6-thietane-1,1-dione typically involves the reaction of thietane-1,1-dioxide with acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetylated product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through distillation or recrystallization techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1lambda6-thietane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thietane derivatives with different functional groups.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Acetyl-1lambda6-thietane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetyl-1lambda6-thietane-1,1-dione involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the thietane ring and the acetyl group, which can undergo various chemical transformations. These interactions can affect biological pathways and molecular processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-1lambda6-thietane-1,1-dioxide: Similar in structure but with different reactivity due to the presence of an additional oxygen atom.
3-Propionyl-1lambda6-thietane-1,1-dione: Similar structure with a propionyl group instead of an acetyl group, leading to different chemical properties.
3-Butyryl-1lambda6-thietane-1,1-dione: Contains a butyryl group, resulting in variations in reactivity and applications.
Uniqueness
3-Acetyl-1lambda6-thietane-1,1-dione is unique due to its specific combination of the thietane ring and the acetyl group, which imparts distinct reactivity and selectivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
1783349-31-4 |
|---|---|
Molecular Formula |
C5H8O3S |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6588124.png)




![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)
![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)
